molecular formula C14H20N2O4S B4798413 N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B4798413
M. Wt: 312.39 g/mol
InChI Key: KFOGRKVVHJHHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves the reaction of a benzenesulfonamide derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of chloroacetonitrile and triethylamine in 1,4-dioxane under reflux conditions . The reaction proceeds through an intermolecular cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-methyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
  • N-ethyl-2-methoxy-5-(piperidin-1-ylcarbonyl)benzenesulfonamide
  • N-ethyl-2-methoxy-5-(morpholin-1-ylcarbonyl)benzenesulfonamide

Comparison: N-ethyl-2-methoxy-5-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structural uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-ethyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-15-21(18,19)13-10-11(6-7-12(13)20-2)14(17)16-8-4-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOGRKVVHJHHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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